Tiotropium-d3 Bromide

Isotopic Purity Deuterium Enrichment LC-MS/MS

Tiotropium-d3 Bromide is the definitive deuterated internal standard for accurate LC-MS/MS quantification of Tiotropium in biological matrices. The three deuterium atoms ensure co-elution and identical ionization, effectively compensating for matrix effects that non-isotopic alternatives cannot match. Essential for achieving sub-pg/mL sensitivity in plasma, this standard is critical for bioanalytical method validation under FDA/EMA guidelines, supporting IND, NDA, and ANDA submissions. Choose Tiotropium-d3 Bromide for reliable, regulatory-compliant pharmacokinetic data.

Molecular Formula C19H22BrNO4S2
Molecular Weight 475.43
CAS No. 1127226-56-5
Cat. No. B565253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotropium-d3 Bromide
CAS1127226-56-5
Synonyms(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d3 Bromide; 
Molecular FormulaC19H22BrNO4S2
Molecular Weight475.43
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
InChIInChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3;
InChIKeyDQHNAVOVODVIMG-NIIDSAIPSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiotropium-d3 Bromide (CAS 1127226-56-5) for Bioanalytical Method Development and Pharmacokinetic Studies


Tiotropium-d3 Bromide is a deuterium-labeled analog of the long-acting muscarinic acetylcholine receptor (mAChR) antagonist Tiotropium Bromide . The compound incorporates three stable deuterium atoms (d3) in place of hydrogen on a specific methyl group, resulting in a nominal mass increase of 3 Da relative to the unlabeled analyte (472.4 Da vs. 475.4 Da) . This precise isotopic substitution is designed to ensure nearly identical physicochemical and chromatographic behavior to the parent drug while providing a distinct mass spectrometric signature essential for accurate quantitation in LC-MS/MS and GC-MS workflows .

Critical Limitations of Non-Isotopic Internal Standards for Tiotropium-d3 Bromide Quantitation


Quantification of Tiotropium in biological matrices, particularly at the sub-pg/mL plasma concentrations encountered in clinical pharmacokinetic studies, demands the use of a stable isotope-labeled (SIL) internal standard (IS) [1]. Substituting Tiotropium-d3 Bromide with a non-deuterated analog or a structurally dissimilar compound such as clenbuterol, benzyltriethylammonium chloride, or ipratropium bromide introduces significant analytical risk [1][2]. These non-isotopic IS candidates can exhibit divergent extraction recovery, chromatographic retention, and most critically, differential matrix-induced ionization effects (ion suppression/enhancement) that are not perfectly correlated with the target analyte [1]. Such behavior compromises assay accuracy, precision, and robustness, often leading to failed bioanalytical method validation under current regulatory guidance from agencies like the U.S. FDA [1][2].

Quantitative Differentiation Evidence for Tiotropium-d3 Bromide (1127226-56-5)


Defined Isotopic Purity of ≥99 Atom % D Ensures Minimal Cross-Contamination in MS Assays

Tiotropium-d3 Bromide is characterized by a minimum isotopic enrichment of 99 atom % deuterium (D) at the labeled N-methyl-d3 position, as per vendor specifications . In contrast, an alternative deuterated analog, Tiotropium-d6 Bromide, has a higher mass shift (+6 Da) but does not offer a significant advantage in isotopic purity and may introduce a greater risk of chromatographic separation from the unlabeled analyte due to the larger mass difference . The high isotopic purity of the d3 form minimizes the presence of unlabeled Tiotropium (d0) in the internal standard stock, thereby reducing background interference and improving the signal-to-noise ratio at the lower limit of quantitation (LLOQ).

Isotopic Purity Deuterium Enrichment LC-MS/MS Method Validation

Optimal Mass Difference of +3 Da Minimizes Isotopic Cross-Talk Relative to +6 Da Analogs

The +3 Da mass shift (from 472.4 Da to 475.4 Da) achieved by substituting three hydrogen atoms with deuterium on a single methyl group is specifically designed to place the Tiotropium-d3 [M]+ ion at least 3 m/z units above the monoisotopic peak of the unlabeled Tiotropium analyte (472.4 Da) [1]. This separation is critical for avoiding isotopic cross-talk, where the natural abundance 13C and 2H isotopologues of the analyte (M+1, M+2) overlap with the IS mass window. In contrast, a +6 Da labeled analog (Tiotropium-d6) while offering a larger mass shift, can exhibit minor but measurable chromatographic separation (deuterium isotope effect) from the analyte, leading to differential matrix effects and compromised accuracy [2]. The +3 Da shift represents a balanced solution, providing sufficient mass separation without inducing significant chromatographic divergence.

Mass Spectrometry Isotopic Interference SIL Internal Standard LC-MS/MS

Equivalent Ionization Efficiency to Analyte Enables Precise Correction for Matrix Effects

As a stable isotope-labeled (SIL) internal standard, Tiotropium-d3 Bromide co-elutes with Tiotropium under typical reversed-phase LC conditions [1]. This co-elution ensures that both analyte and IS experience identical matrix-induced ionization suppression or enhancement effects in the electrospray ionization (ESI) source [1]. A study validating an LC-MS/MS method for Tiotropium in human plasma, which used an SIL-IS, demonstrated acceptable matrix factors ranging from 0.77 to 0.93, indicating that ion suppression was effectively compensated for by the internal standard [2]. In contrast, methods employing a non-isotopic IS such as clenbuterol must rely on the assumption of parallel matrix effects, which cannot be guaranteed and often leads to higher inter-subject variability in clinical sample analysis [1][3].

Matrix Effect Ionization Efficiency LC-MS/MS Quantitative Bioanalysis

Documented Compliance with Regulatory Guidelines Supports Use in Regulated Bioanalysis

Tiotropium-d3 Bromide is manufactured and characterized in compliance with relevant regulatory guidelines, as stated by multiple vendors . The compound is supplied as a fully characterized reference standard, with data suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production of Tiotropium . This level of documentation and regulatory alignment is typically not available for generic, non-labeled analogs or for less thoroughly characterized in-house synthesized IS materials. The U.S. FDA's Bioanalytical Method Validation Guidance for Industry recommends the use of a stable isotope-labeled analog as the preferred internal standard for LC-MS assays, a criterion that Tiotropium-d3 Bromide directly fulfills [1].

Regulatory Compliance FDA Guidance Bioanalytical Method Validation Reference Standard

Sufficient Long-Term Stability Profile Simplifies Inventory and Use in Multi-Year Studies

The compound demonstrates stability when stored under recommended conditions (e.g., at room temperature) . Manufacturer guidance indicates that the compound should be re-analyzed for chemical purity after three years of storage, but otherwise remains stable . In contrast, unlabeled Tiotropium Bromide may require storage at -20°C for long-term stability, and alternative internal standards like clenbuterol have their own unique and potentially more stringent storage requirements . This defined, long-term stability profile for Tiotropium-d3 Bromide reduces the logistical burden and cost associated with repeated re-qualification or early replacement of the internal standard in ongoing or multi-year bioanalytical studies.

Stability Storage Shelf Life Inventory Management

High-Impact Application Scenarios for Tiotropium-d3 Bromide (1127226-56-5)


Clinical Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Human Plasma

The unmatched ability of Tiotropium-d3 Bromide to compensate for matrix effects and ensure precise quantitation makes it the definitive internal standard for LC-MS/MS assays quantifying Tiotropium at sub-pg/mL concentrations in human plasma. This is critical for generating reliable data for regulatory submissions (IND, NDA, ANDA) [1][2]. The compound's stability and regulatory compliance further support its use in multi-year clinical trials.

Analytical Method Development and Validation (AMV) for Quality Control

Tiotropium-d3 Bromide serves as a traceable reference standard for developing and validating robust analytical methods for the API Tiotropium Bromide in pharmaceutical formulations. Its use is essential for QC release testing, stability studies, and impurity profiling, providing a benchmark for method accuracy and precision .

Non-Clinical Pharmacokinetic and Tissue Distribution Studies

In preclinical species (e.g., rat, dog), Tiotropium-d3 Bromide is used to accurately measure Tiotropium concentrations in plasma, tissues, and excreta following inhalation or intravenous administration. The SIL-IS corrects for variability in sample preparation and MS response, enabling accurate determination of key PK parameters (Cmax, AUC, t1/2) [1][3].

Therapeutic Drug Monitoring (TDM) and Clinical Research

For research investigating the relationship between Tiotropium exposure and clinical response or adverse events, the high-sensitivity and robustness afforded by Tiotropium-d3 Bromide as an internal standard are essential. It allows for reliable measurement of low systemic concentrations, facilitating studies on personalized dosing and exposure-response relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiotropium-d3 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.